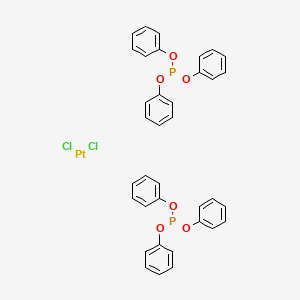

cis-Dichlorobis(triphenylphosphite)platinum(II)

描述

Historical Context and Discovery

The development of cis-dichlorobis(triphenylphosphite)platinum(II) emerged from the broader historical context of platinum coordination chemistry and the systematic exploration of phosphorus-containing ligands in transition metal complexes. The compound represents part of the extensive family of platinum(II) complexes that have been synthesized and characterized since the foundational work in coordination chemistry during the late nineteenth and early twentieth centuries. The specific investigation of phosphite ligands in platinum coordination compounds developed as researchers sought to understand the electronic and steric differences between phosphines and phosphites, particularly how the oxygen atoms in phosphite ligands influence the overall coordination behavior and properties of the resulting complexes.

The synthesis and structural characterization of this particular complex was achieved through systematic crystallographic studies, which provided definitive proof of its molecular structure and geometric arrangement. The compound was synthesized using established coordination chemistry methods, where platinum(II) precursors were treated with triphenylphosphite ligands under controlled conditions to yield the desired cis-configured product. This synthetic approach built upon decades of research in platinum coordination chemistry and represented part of ongoing efforts to systematically explore how different phosphorus-containing ligands influence the properties of platinum complexes.

The historical significance of this compound extends beyond its individual properties, as it contributes to the broader understanding of how electronic and steric factors influence coordination geometry and stability in platinum(II) systems. The research represents part of the continuing evolution in coordination chemistry, where precise structural characterization techniques, particularly X-ray crystallography, have enabled detailed understanding of molecular geometry and bonding parameters that were previously inaccessible to researchers.

Chemical Significance and Research Motivation

The chemical significance of cis-dichlorobis(triphenylphosphite)platinum(II) lies primarily in its role as a model compound for understanding the coordination behavior of phosphite ligands with platinum(II) centers. Unlike phosphine ligands, which contain direct carbon-phosphorus bonds, phosphite ligands feature phosphorus-oxygen bonds that significantly alter the electronic properties of the phosphorus donor atom. This electronic difference makes phosphite complexes valuable for studying how ligand electronic properties influence coordination geometry, bond lengths, and overall complex stability.

Research motivation for studying this compound stems from several important considerations in coordination chemistry. First, the compound provides insight into the trans influence effects operating in platinum(II) complexes, as evidenced by the observed differences in platinum-chlorine bond lengths depending on the ligand positioned trans to each chlorine atom. The structural data reveals that the platinum-chlorine bonds exhibit slight but measurable differences in length, which reflects the varying trans influence of the coordinated ligands and provides valuable information about the electronic structure of the complex.

属性

IUPAC Name |

dichloroplatinum;triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTQKSXHYXAVTI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2O6P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The most widely reported method for preparing cis-Dichlorobis(triphenylphosphite)platinum(II) involves the direct reaction of platinum(II) chloride precursors with triphenylphosphite ligands under reflux conditions in an organic solvent. A representative procedure is as follows:

- Starting Materials: Platinum(II) chloride (PtCl2) and triphenylphosphite (P(OPh)3).

- Solvent: Toluene or similar non-polar organic solvents.

- Molar Ratio: PtCl2 to triphenylphosphite at approximately 1:2.

- Reaction Conditions: Refluxing the mixture at around 60 ºC for 6 hours.

- Outcome: Formation of a yellowish precipitate of cis-Dichlorobis(triphenylphosphite)platinum(II) which can be isolated by filtration and purified by extraction from the suspension.

This method was detailed in a crystallographic study demonstrating the formation of the complex with a distorted square planar geometry, confirming the cis arrangement of the chloride ligands and the triphenylphosphite ligands.

Reaction Scheme

| Reactants | Conditions | Product |

|---|---|---|

| PtCl2 + 2 P(OPh)3 | Reflux in toluene, 60 ºC, 6 h | cis-[PtCl2(P(OPh)3)2] (yellow precipitate) |

Mechanistic Considerations

- The reaction proceeds via coordination of the triphenylphosphite ligands to the platinum(II) center, displacing labile ligands or solvent molecules.

- The cis configuration is favored due to steric and electronic factors inherent to the ligands and the platinum coordination environment.

- The relatively mild reflux temperature preserves the integrity of the phosphite ligands, which are sensitive to hydrolysis or oxidation under harsher conditions.

Alternative Preparation Approaches

While the direct reaction of PtCl2 with triphenylphosphite is the primary method, some literature suggests that related platinum(II) precursors such as potassium tetrachloroplatinate(II) (K2[PtCl4]) can be employed, followed by ligand substitution under reflux in mixed solvents like aqueous ethanol. However, this is more common for triphenylphosphine complexes rather than triphenylphosphite, due to the differing ligand properties.

Purification and Characterization

- The product is generally isolated as a solid precipitate.

- Purification involves washing and extraction steps to remove unreacted ligands and byproducts.

- Characterization techniques include:

- X-ray crystallography: Confirms the cis geometry and bond lengths (Pt-Cl ~2.33 Å, Pt-P ~2.20 Å).

- NMR spectroscopy: 31P and 195Pt NMR provide detailed information on the coordination environment and ligand dynamics.

- Elemental analysis and IR spectroscopy: Confirm the composition and ligand coordination.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Platinum Source | PtCl2 (platinum(II) chloride) |

| Ligand | Triphenylphosphite (P(OPh)3) |

| Solvent | Toluene |

| Molar Ratio (Pt:Ligand) | 1:2 |

| Temperature | 60 ºC (reflux) |

| Reaction Time | 6 hours |

| Product Isolation | Filtration of yellow precipitate, extraction |

| Geometry Confirmed | Cis configuration, square planar |

| Key Characterization | X-ray crystallography, NMR (31P, 195Pt) |

Research Findings and Notes

- The crystalline structure determination by Sabounchei and Naghipour (2001) provided definitive proof of the cis arrangement and detailed bond metrics, which are crucial for understanding the complex's reactivity and catalytic properties.

- The mild reaction conditions help maintain the phosphite ligands’ integrity, which are more prone to hydrolysis compared to phosphines.

- No extensive industrial-scale preparation methods are widely documented, but the laboratory-scale synthesis is well-established and reproducible.

- The use of toluene as a solvent is preferred due to its ability to dissolve both reactants and facilitate the precipitation of the product.

- The reaction is sensitive to moisture and oxygen, which can degrade phosphite ligands; hence, inert atmosphere techniques may be employed in some protocols.

化学反应分析

Types of Reactions:

Substitution Reactions: cis-Dichlorobis(triphenylphosphite)platinum(II) can undergo ligand substitution reactions where the triphenylphosphite ligands are replaced by other ligands such as amines or phosphines.

Oxidation and Reduction Reactions: The platinum(II) center can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include various phosphines, amines, and other ligands. Reactions are typically carried out in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

Substitution Reactions: The major products are new platinum complexes with different ligands replacing the triphenylphosphite ligands.

Oxidation and Reduction Reactions: Products depend on the specific redox conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 790.56 g/mol

- Appearance : White or off-white crystalline solid

- Melting Point : ≥ 300 °C

The compound consists of a platinum(II) center coordinated to two chloride ions and two triphenylphosphine ligands in a cis configuration, which significantly influences its reactivity and catalytic properties.

Catalytic Applications

cis-Dichlorobis(triphenylphosphine)platinum(II) is widely utilized as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions:

- Hydrogenation : It acts as a catalyst in the hydrogenation of alkenes and alkynes, converting unsaturated compounds into saturated ones.

- Hydroformylation : The compound is effective in hydroformylation reactions, where it helps convert alkenes into aldehydes.

- Cross-Coupling Reactions : It plays a role in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital in forming carbon-carbon bonds.

Case Study: Hydrogenation of Alkenes

In a study examining the hydrogenation of 1-octene using cis-Dichlorobis(triphenylphosphine)platinum(II), researchers found that the reaction proceeded efficiently under mild conditions, yielding high selectivity for the corresponding alkane product. The reaction conditions included:

- Temperature: 50 °C

- Pressure: 1 atm

- Solvent: Ethanol

The results demonstrated that the cis configuration of the ligands enhances the catalyst's ability to coordinate with the substrate effectively.

Biological Applications

The compound has garnered attention for its potential anticancer properties, similar to other platinum-based drugs like cisplatin. Its ability to interact with DNA makes it a candidate for cancer treatment.

- Mechanism of Action : Cis-Dichlorobis(triphenylphosphine)platinum(II) can form DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines revealed that cis-Dichlorobis(triphenylphosphine)platinum(II) exhibited cytotoxic effects comparable to those of established platinum-based chemotherapeutics. The IC50 values indicated effective concentrations for inducing cell death were achieved within 24 hours of treatment.

Industrial Applications

In addition to its research applications, cis-Dichlorobis(triphenylphosphine)platinum(II) is used in industrial processes:

- Platinum Plating : The compound is employed in electroplating processes to create durable platinum coatings on various substrates.

- Synthesis of Other Platinum Compounds : It serves as a precursor for synthesizing more complex platinum-containing compounds used in catalysis and materials science.

Data Summary Table

| Application Area | Specific Use Cases | Observations/Results |

|---|---|---|

| Chemistry | Hydrogenation, Hydroformylation | High selectivity and efficiency under mild conditions |

| Biology | Anticancer research | Induces apoptosis in cancer cell lines |

| Industry | Platinum plating, Synthesis of other platinum compounds | Durable coatings; precursor for advanced materials |

作用机制

The mechanism by which cis-Dichlorobis(triphenylphosphite)platinum(II) exerts its effects involves coordination to target molecules through its platinum center. The platinum(II) ion can form coordination bonds with various ligands, facilitating catalytic processes or interactions with biological targets. The pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or binding to DNA in medicinal applications.

相似化合物的比较

cis-Dichlorobis(triphenylphosphine)platinum(II) (CAS 15604-36-1)

Formula : PtCl₂[P(C₆H₅)₃]₂

Molecular Weight : 790.58 g/mol

Key Properties :

Comparison :

- Ligand Effects: Triphenylphosphine (P(C₆H₅)₃) is a stronger σ-donor and weaker π-acceptor than triphenylphosphite, leading to differences in electronic properties.

- Applications: Widely used in catalysis (e.g., wax oil cracking, platinum plating) due to its stability and reactivity .

- Synthesis : Both compounds are synthesized via ligand substitution reactions. For example, cis-[PtCl₂(PPh₃)₂] is prepared by reacting cis-[PtCl₂(CO)(PPh₃)] with tin(II) chloride .

cis-Dichlorobis(triethylphosphine)platinum(II) (CAS 15692-07-6)

Formula : PtCl₂[P(C₂H₅)₃]₂

Molecular Weight : 502.30 g/mol

Key Properties :

- Solubility: More soluble in polar solvents (e.g., methanol, acetone) than bulkier phosphine/phosphite analogs .

- Reactivity: Triethylphosphine (P(C₂H₅)₃) is a smaller ligand, reducing steric hindrance and enabling faster ligand substitution kinetics.

Comparison :

- Steric Effects : The compact triethylphosphine ligand allows higher reactivity in homogeneous catalysis compared to the bulky triphenylphosphite complex. For instance, cis-[PtCl₂(PEt₃)₂] is used in synthesizing hydridoplatinum intermediates .

- Thermal Stability : The phosphite complex (310°C decomposition) is thermally comparable but less reactive in cross-coupling reactions due to weaker metal-ligand interactions .

cis-Dichlorobis(4-methylpyridine)platinum(II)

Formula : PtCl₂(C₅H₄NCH₃)₂

Molecular Weight : 494.29 g/mol (estimated)

Key Properties :

Comparison :

Cisplatin (cis-Diamminedichloroplatinum(II))

Formula : PtCl₂(NH₃)₂

Molecular Weight : 300.05 g/mol

Key Properties :

Comparison :

- Ligand Lability: Cisplatin’s ammine ligands are more labile than phosphite/phosphine ligands, enabling rapid DNA binding.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| cis-[PtCl₂(P(OC₆H₅)₃)₂] | PtCl₂[P(OC₆H₅)₃]₂ | 886.56 | 310 (dec.) | Chloroform, hexane |

| cis-[PtCl₂(PPh₃)₂] | PtCl₂[P(C₆H₅)₃]₂ | 790.58 | 310 (dec.) | Chloroform, toluene |

| cis-[PtCl₂(PEt₃)₂] | PtCl₂[P(C₂H₅)₃]₂ | 502.30 | N/A | Methanol, acetone |

| Cisplatin | PtCl₂(NH₃)₂ | 300.05 | 270 (dec.) | Water, DMF |

生物活性

cis-Dichlorobis(triphenylphosphite)platinum(II), denoted as [PtCl2(P(OPh)3)2], is a platinum(II) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular structure of cis-Dichlorobis(triphenylphosphite)platinum(II) has been elucidated through crystallographic studies. The compound crystallizes in an orthorhombic space group with a distorted square planar geometry. Key bond lengths and angles are summarized in Table 1.

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| Pt-Cl1 | 2.339 | |

| Pt-Cl2 | 2.325 | |

| Pt-P1 | 2.198 | |

| Pt-P2 | 2.199 | |

| P1-Pt-Cl1 | 177.20 | |

| P1-Pt-P2 | 93.56 |

These structural features indicate significant differences in bond lengths, which contribute to the compound's unique properties and potential reactivity in biological systems .

Antitumor Properties

Research indicates that cis-Dichlorobis(triphenylphosphite)platinum(II) exhibits notable antitumor activity, particularly against various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects on human ovarian cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Similar to other platinum-based drugs, it is believed to form DNA adducts, leading to disruption of DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, contributing to cell death.

- Inhibition of Cellular Repair Mechanisms : It may hinder the repair of DNA damage caused by other therapeutic agents or environmental factors .

Case Studies

Several case studies have highlighted the efficacy of cis-Dichlorobis(triphenylphosphite)platinum(II) in preclinical models:

- Ovarian Cancer Model : In a study involving human ovarian cancer xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups treated with saline .

- Combination Therapy : A study explored the effects of combining this platinum complex with conventional chemotherapeutics like cisplatin. Results indicated enhanced cytotoxicity and improved survival rates in treated models .

- Mechanistic Insights : Further investigations using flow cytometry revealed that treatment with cis-Dichlorobis(triphenylphosphite)platinum(II) led to increased levels of apoptosis markers such as cleaved caspase-3 and PARP, confirming its role in triggering programmed cell death .

常见问题

Q. Basic

- X-ray crystallography : Definitive method to confirm the cis-geometry, as seen in solvated structures (e.g., chloroform solvate with Pt–Cl bonds ~2.30 Å and Pt–P bonds ~2.25 Å) .

- ³¹P NMR : A single peak at ~18 ppm (CDCl₃) indicates equivalent PPh₃ ligands in the cis-isomer.

- IR spectroscopy : Pt–Cl stretching vibrations appear between 300–350 cm⁻¹, with splitting due to cis-configuration .

What experimental strategies are recommended for elucidating the mechanism of hydrosilylation reactions catalyzed by this complex?

Q. Advanced

- Kinetic studies : Use variable-time experiments under pseudo-first-order conditions to determine rate laws.

- Isotopic labeling : Replace Si–H with Si–D to study kinetic isotope effects (KIE) for bond activation steps.

- In situ monitoring : Track intermediates via ³¹P NMR or IR spectroscopy.

- Computational synergy : Map potential energy surfaces (DFT) to identify rate-limiting steps (e.g., oxidative addition of Si–H to Pt) and validate with experimental activation parameters .

How should researchers address discrepancies in reported catalytic activity data across studies?

Q. Advanced

- Standardize conditions : Control solvent polarity (e.g., toluene vs. THF), temperature (±1°C), and substrate-to-catalyst ratios.

- Characterize intermediates : Use X-ray absorption spectroscopy (XAS) or mass spectrometry to detect active species.

- Cross-validate methods : Compare catalytic turnover numbers (TONs) under identical conditions and use DFT to assess electronic effects (e.g., ligand substituents on Pt electron density) .

What safety protocols are essential when handling this platinum complex in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (WGK 3 toxicity rating).

- Storage : Keep in airtight containers away from oxidizers (storage code 11). Refer to SDS for emergency measures (e.g., eye irrigation with water for 15 minutes upon contact) .

How does the ligand environment influence metallacycle formation in cyclometalation reactions?

Q. Advanced

- Ligand substitution : Replace PPh₃ with stronger σ-donors (e.g., PEt₃) to enhance Pt→ligand backdonation, accelerating C–H activation.

- Kinetic studies : Monitor reaction progress via UV-Vis (ligand-to-metal charge transfer bands) or ¹H NMR (disappearance of substrate protons).

- Structural analysis : Compare X-ray structures of metallacycles with varying ligands to correlate steric/electronic effects with stability .

What methodologies are suitable for investigating oxidative addition/reductive elimination processes involving this complex?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。